molecular formula C16H18N2O2 B4424547 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide

2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide

Cat. No. B4424547
M. Wt: 270.33 g/mol
InChI Key: WZTQGCYGSQUKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of amides and has a molecular formula of C16H19NO2.

Scientific Research Applications

2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of HDACs. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are many future directions for research on 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-9-14(10-8-11)20-13(3)16(19)18-15-6-4-5-12(2)17-15/h4-10,13H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQGCYGSQUKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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